molecular formula C24H32FN5O4 B3408441 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 877632-26-3

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B3408441
CAS No.: 877632-26-3
M. Wt: 473.5 g/mol
InChI Key: IMWSYJYNIHEUIW-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound characterized by an ethanediamide (oxalamide) core linking two distinct moieties:

  • Arylpiperazine arm: A 4-(4-fluorophenyl)piperazine group attached to a furan-2-yl-substituted ethyl chain.
  • Morpholine arm: A morpholin-4-yl ethyl group.

This structure combines pharmacophoric elements common to neuroactive compounds, including the arylpiperazine motif (associated with serotonin and dopamine receptor modulation) and the morpholine moiety (implicated in solubility and bioavailability enhancement).

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O4/c25-19-3-5-20(6-4-19)29-9-11-30(12-10-29)21(22-2-1-15-34-22)18-27-24(32)23(31)26-7-8-28-13-16-33-17-14-28/h1-6,15,21H,7-14,16-18H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWSYJYNIHEUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-(4-fluorophenyl)piperazine and 2-(furan-2-yl)ethylamine. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylpiperazine- and morpholine-containing ethanediamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Structural Variations Molecular Weight (g/mol) Notable Features
Target Compound - 4-Fluorophenylpiperazine
- Furan-2-yl ethyl
- Morpholin-4-yl ethyl
498.54 (estimated) Combines electron-withdrawing (F) and heterocyclic (furan, morpholine) groups.
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide Pyridin-2-ylmethyl instead of morpholin-4-yl ethyl 483.52 Pyridine may enhance π-π stacking but reduce solubility vs. morpholine.
N'-(4-Ethoxyphenyl)-N-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]ethanediamide 4-Ethoxyphenyl and benzyl-piperazine 498.56 Ethoxy group increases lipophilicity; benzyl substitution alters receptor fit.
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18, ) Trifluoromethylphenylpiperazine with thiophene and ketone 423.42 Strong electron-withdrawing CF₃ group; ketone may influence metabolic stability.
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (Compound 3k, ) Methoxyphenylpiperazine with methanesulphonate 402.48 Methoxy group enhances electron density; sulphonate improves aqueous solubility.

Key Findings from Structural Comparisons

Arylpiperazine Substitution: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing receptor binding affinity and metabolic stability. In contrast, analogs with trifluoromethylphenyl (Compound 18, ) exhibit stronger electron withdrawal, which may enhance binding to hydrophobic receptor pockets but reduce solubility.

Heterocyclic Moieties :

  • The furan-2-yl group in the target compound contributes to planar rigidity, which may stabilize bioactive conformations. Pyridine (in ) and thiophene (in ) analogs offer distinct electronic profiles, affecting π-π interactions and redox stability.

Solubility and Bioavailability :

  • Morpholine-containing compounds (target and ) generally exhibit improved aqueous solubility compared to pyridine or sulphonate analogs due to morpholine’s hydrophilic oxygen atom.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for pyridine analogs (e.g., HATU-mediated amide coupling, as in ), though purification challenges may arise from its polar morpholine arm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

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